Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]-
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Overview
Description
Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]- is a complex organic compound with a unique structure that includes a piperazine ring substituted with an amino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]- typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function and activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives with different substituents, such as:
- Ethanone, 1-[4-(1-methyl-2-propenyl)phenyl]-
- Ethanone, 1-[4-(2-methylpropyl)phenyl]-
- Ethanone, 1-[4-(2-fluorophenoxy)phenyl]-
Uniqueness
What sets Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]- apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Biological Activity
Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]- is a compound with significant potential in pharmacological applications, particularly due to its structural characteristics and biological activities. This article provides an in-depth exploration of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound is characterized by a piperazine ring and an ethanone group, which contribute to its biological activity. The structural formula can be summarized as follows:
- Chemical Name: Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]-
- Molecular Formula: C12H18N2O
- Molecular Weight: 206.29 g/mol
Preliminary studies indicate that Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]- may function as a modulator of various neurochemical pathways. Its interaction with the UNC-51-like kinase 1 (ULK1) has been highlighted in research, suggesting its role in autophagy regulation. The compound has demonstrated an EC50 of 18.94 nM for ULK1 activation, indicating potent biological activity in cellular models .
Anticancer Properties
Research has shown that this compound can induce cell death in cancer cells through mechanisms involving both autophagy and apoptosis. In MDA-MB-231 breast cancer cells, treatment with the compound resulted in:
- Upregulation of Beclin-1 : A key protein involved in autophagy.
- Increased levels of LC3-I and LC3-II : Indicators of autophagic activity.
- Degradation of p62 : A marker for autophagic flux.
The compound exhibited an IC50 value of 1.66 µM for inducing cell death .
Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological applications. It may exert effects similar to other piperazine derivatives known for their antipsychotic properties. Further research is necessary to elucidate its specific targets within the central nervous system.
Data Table: Comparative Biological Activity
Compound Name | Biological Activity | EC50/IC50 Values | Mechanism |
---|---|---|---|
Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]- | Anticancer (TNBC) | EC50 = 18.94 nM (ULK1), IC50 = 1.66 µM (cell death) | Autophagy and apoptosis |
LYN-1604 hydrochloride | Anticancer (TNBC) | EC50 = 18.94 nM (ULK1) | Autophagy induction |
Duloxetine | Antidepressant | EC50 = Not specified | Serotonin-norepinephrine reuptake inhibitor |
Venlafaxine | Antidepressant | EC50 = Not specified | Serotonin-norepinephrine reuptake inhibitor |
Study on Triple-Negative Breast Cancer (TNBC)
In a recent study involving MDA-MB-231 cells treated with Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]-, researchers observed significant tumor growth inhibition in xenograft models. The study highlighted the compound's ability to modulate pathways associated with cancer cell survival and proliferation .
Neuropharmacological Assessment
Another investigation focused on the neuropharmacological effects of the compound in animal models. Preliminary results indicated potential anxiolytic effects, warranting further exploration into its therapeutic applications for anxiety disorders.
Properties
IUPAC Name |
1-[4-(2-amino-2-methylpropyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-9(14)13-6-4-12(5-7-13)8-10(2,3)11/h4-8,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNUATMLRHMLTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC(C)(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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